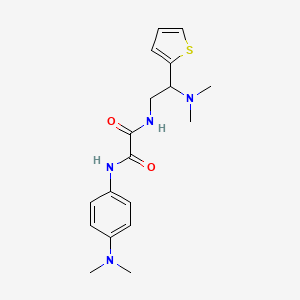
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 360.5 g/mol
- CAS Number : 941976-08-5
The compound's biological activity is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The dimethylamino and thiophene groups are believed to play crucial roles in these interactions, possibly influencing signal transduction pathways and metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. It has been suggested that it can enhance serotonin transporter activity, which could be beneficial in treating mood disorders.
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis.
- Neuropharmacological Research : In a model examining the effects on serotonin uptake, the compound showed enhanced binding affinity to serotonin transporters, suggesting potential applications in treating depression or anxiety disorders.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotective | Enhances serotonin uptake | |
| Antioxidant | Increases ROS production |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential as a lead candidate for drug development. The following points summarize key findings:
- Synthesis : Multiple synthetic routes have been developed to optimize yield and purity, utilizing coupling reagents like EDCI or DCC under controlled conditions.
- In Vivo Studies : Animal models have shown promising results regarding the compound's safety profile and efficacy in reducing tumor size and improving neurological function .
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-21(2)14-9-7-13(8-10-14)20-18(24)17(23)19-12-15(22(3)4)16-6-5-11-25-16/h5-11,15H,12H2,1-4H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWKJYMFUVPXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













